4-(2-(Pyridin-2-yl)vinyl)cinnoline
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Overview
Description
4-(2-(Pyridin-2-yl)vinyl)cinnoline is a heterocyclic aromatic compound that features a cinnoline core with a pyridin-2-ylvinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyridin-2-yl)vinyl)cinnoline typically involves the reaction of cinnoline derivatives with pyridine-based reagents. One common method is the Heck reaction, which couples a halogenated cinnoline with a pyridin-2-ylvinyl derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Pyridin-2-yl)vinyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
4-(2-(Pyridin-2-yl)vinyl)cinnoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-(Pyridin-2-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, its ability to act as a fluorescent probe is due to the coordination of the pyridinyl rings with metal ions, leading to changes in fluorescence properties . In medicinal applications, the compound may interact with cellular targets, disrupting essential biological processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Pyridin-4-yl)vinyl)cinnoline: Similar structure but with the pyridinyl group at the 4-position.
4-(2-(Pyridin-3-yl)vinyl)cinnoline: Similar structure but with the pyridinyl group at the 3-position.
4-(2-(Pyridin-2-yl)vinyl)quinoline: Similar structure but with a quinoline core instead of cinnoline.
Uniqueness
4-(2-(Pyridin-2-yl)vinyl)cinnoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[(E)-2-pyridin-2-ylethenyl]cinnoline |
InChI |
InChI=1S/C15H11N3/c1-2-7-15-14(6-1)12(11-17-18-15)8-9-13-5-3-4-10-16-13/h1-11H/b9-8+ |
InChI Key |
UPVPIBSVXGMYAC-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=CC=N3 |
Origin of Product |
United States |
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